Trimethoprim

Beschreibung

Historical Context of Antifolate Agents in Microbiology

The history of antifolate agents in microbiology is rooted in the understanding of folate metabolism, a pathway essential for cell growth and division in many organisms, including bacteria and parasites oup.comnih.govnih.govrcsb.org. The development of these agents began in the 1930s with the discovery of antibacterial activity in synthetic dyes, leading to the identification of sulfanilamide (B372717) as an active agent in the early 1940s nih.gov. Sulfanilamide was found to mimic para-aminobenzoic acid (pABA), a substrate for dihydropteroate (B1496061) synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway nih.govnih.gov.

Following the success of sulfonamides, research in the late 1940s by George Hitchings and Gertrude Elion led to the synthesis of substituted 2,4-diaminopyrimidines, which were found to interfere with folate metabolism nih.gov. This research culminated in the discovery of trimethoprim, the first inhibitor of dihydrofolate reductase (DHFR) nih.gov. Initially, antifolates like aminopterin (B17811) and methotrexate (B535133) were explored for their anti-leukemic properties in the 1940s, demonstrating their ability to inhibit rapidly dividing cells nih.govnih.govmesotheliomaweb.orgcuni.cz. The success of these agents in treating tumors also paved the way for their application against other rapidly dividing cells, such as bacteria and parasites oup.com. This compound emerged as a highly selective and potent antibacterial agent, particularly against bacterial DHFR enzymes like those found in Staphylococcus aureus and Escherichia coli, with good oral bioavailability nih.gov.

Significance of Dihydrofolate Reductase Inhibition in Antimicrobial Strategies

Dihydrofolate reductase (DHFR) is a vital enzyme for maintaining bacterial growth and replication, making it a significant target for antimicrobial strategies nih.govontosight.airesearchgate.netnih.govoregonstate.edumdpi.com. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor required for the synthesis of essential building blocks like thymidylate, purines, and certain amino acids (e.g., methionine and histidine) nih.govontosight.ainih.govmdpi.compatsnap.compatsnap.com. These components are indispensable for DNA synthesis and cell division nih.govontosight.aipatsnap.compatsnap.com. By inhibiting DHFR, compounds like this compound prevent the conversion of DHF to THF, leading to a depletion of essential nucleotides and ultimately halting bacterial DNA synthesis, resulting in bacteriostasis ontosight.ainih.govpatsnap.compatsnap.com.

The effectiveness of DHFR inhibitors, including this compound, stems from their ability to selectively target bacterial DHFR over mammalian DHFR nih.govnih.govpatsnap.compatsnap.comnih.gov. This selectivity is attributed to structural differences between the bacterial and mammalian enzymes, allowing for the design of inhibitors that bind more tightly to the bacterial enzyme, thereby minimizing potential side effects and toxicity in the host nih.govpatsnap.compatsnap.com. This targeted mechanism of action makes DHFR inhibitors a cornerstone of antimicrobial therapy, effective against a variety of bacterial species, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae patsnap.com. The combination of DHFR inhibitors like this compound with dihydropteroate synthase (DHPS) inhibitors (e.g., sulfamethoxazole) creates a synergistic effect by blocking two distinct steps in the bacterial folate biosynthesis pathway, enhancing antibacterial efficacy and broadening the spectrum of activity nih.govnih.govontosight.aimdpi.com.

Scope and Objectives of Contemporary this compound Research

Contemporary research on this compound is primarily driven by the urgent need to combat antibiotic resistance and explore novel applications for this established antimicrobial agent nih.govontosight.airesearchgate.netoregonstate.edupatsnap.comelifesciences.org. A key objective is to understand and overcome resistance mechanisms that bacteria develop against this compound nih.govontosight.aipatsnap.comnih.govelifesciences.orgwikipedia.orgresearchgate.net. Resistance can arise from mutations in the folA gene, which encodes DHFR, leading to reduced affinity for the inhibitor, or through the acquisition of alternative DHFR enzymes that are not inhibited by the drug ontosight.airesearchgate.netnih.govelifesciences.orgwikipedia.org. Studies are focused on discovering compounds that can inhibit both wild-type DHFR and its this compound-resistant variants, potentially delaying the emergence of resistance elifesciences.org.

Another significant area of research involves optimizing the use of this compound, both as a monotherapy and in combination with other agents, to improve efficacy and minimize resistance development ontosight.aipatsnap.commdpi.comrbmb.netcontemporaryobgyn.netasm.orgdoaj.org. This includes investigating optimal dosing strategies and durations of treatment, particularly for common infections like urinary tract infections (UTIs) mdpi.comcontemporaryobgyn.netbmj.comresearchgate.net. Researchers are also exploring novel chemical scaffolds and combination therapies that might overcome existing resistance mechanisms and expand the clinical utility of DHFR inhibitors mdpi.compatsnap.comelifesciences.orgmdpi.com. For instance, studies are examining this compound's potential in treating skin infections, preventing Pneumocystis jirovecii pneumonia (PJP), and even as a treatment for wound healing in specific conditions clinicaltrials.eu. Furthermore, research extends to understanding the environmental fate of this compound, such as its transformation during wastewater treatment, given its presence as a micropollutant nih.gov. The overarching goal is to ensure the continued relevance and effectiveness of this compound in the face of evolving bacterial threats and to uncover new therapeutic avenues.

Data Table: Key Antifolate Agents and Their Primary Targets

| Antifolate Agent | Primary Target Enzyme | Mechanism of Action | Historical Context |

| Sulfanilamide | Dihydropteroate Synthase (DHPS) | Competitively inhibits pABA, blocking folate synthesis. nih.govnih.gov | Discovered in the 1930s, one of the first systemic antibacterials. nih.gov |

| Proguanil | Dihydrofolate Reductase (DHFR) | Inhibits DHFR, preventing THF synthesis. oup.com | First antimalarial antifolate, discovered in 1945. oup.com |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Inhibits DHFR, preventing THF synthesis. oup.compatsnap.com | Identified in the late 1940s, widely used antimalarial. oup.com |

| Aminopterin | Dihydrofolate Reductase (DHFR) | Inhibits DHFR, disrupting folate metabolism. nih.govmesotheliomaweb.orgcuni.cz | First clinically useful antifolate (1947) for leukemia. nih.govnih.gov |

| Methotrexate | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), AICAR Transformylase (ATIC) | Potent inhibitor of DHFR, also affects other folate-dependent enzymes; disrupts DNA synthesis. nih.govmesotheliomaweb.orgpatsnap.commdpi.com | Replaced aminopterin in early 1950s due to better therapeutic index. nih.govmesotheliomaweb.orgcuni.cz |

| This compound | Bacterial Dihydrofolate Reductase (DHFR) | Selectively inhibits bacterial DHFR, halting bacterial DNA synthesis. nih.govontosight.ainih.govpatsnap.compatsnap.commdpi.com | Synthesized in the late 1940s, first bacterial DHFR inhibitor. nih.gov |

Data Table: Selectivity of this compound for Bacterial DHFR

| Enzyme Source | This compound Affinity/Selectivity | Impact |

| Bacterial DHFR (e.g., S. aureus, E. coli) | High affinity, potent inhibition nih.govnih.govpatsnap.compatsnap.com | Effectively halts bacterial growth and replication ontosight.aipatsnap.com |

| Mammalian DHFR | Significantly lower affinity nih.govnih.govpatsnap.compatsnap.com | Minimizes host toxicity and side effects patsnap.compatsnap.com |

Structure

2D Structure

3D Structure

Eigenschaften

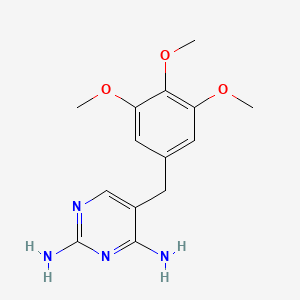

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trimethoprim | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethoprim | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023712 | |

| Record name | Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992), Solid | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), ... Very slightly soluble in water and slightly soluble in alcohol., Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C., In water, 400 mg/l @ 25 °C, 6.15e-01 g/L | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETHOPRIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to cream, crystalline powder | |

CAS No. |

738-70-5 | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoprim [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trimethoprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethoprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoprim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN164J8Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHOPRIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

390 to 397 °F (NTP, 1992), 199-203 °C, 199 - 203 °C | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Elucidation of Trimethoprim Action

Molecular Basis of Dihydrofolate Reductase (DHFR) Inhibition

The primary molecular target of trimethoprim is dihydrofolate reductase (DHFR), an enzyme vital for bacterial survival. drugbank.compatsnap.com

Competitive Binding to Bacterial DHFR

This compound acts as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). researchgate.netnih.govvirginia.edu It binds reversibly to the active site of the DHFR enzyme, the same site where the natural substrate, dihydrofolic acid (DHF), would normally bind. open.eduresearchgate.netdrugbank.com By occupying this active site, this compound prevents DHF from binding and being reduced to tetrahydrofolic acid (THF). researchgate.netwikipedia.org This competitive inhibition is a key feature of its mechanism, with this compound effectively "out-competing" the natural substrate. open.edu The binding affinity of this compound for bacterial DHFR is remarkably high, with an inhibition constant (Ki) in the nanomolar range, underscoring the potency of its inhibitory action. numberanalytics.com

Structural Analogy to Dihydrofolic Acid

The efficacy of this compound as a competitive inhibitor stems from its structural similarity to dihydrofolic acid (DHF). open.eduresearchgate.nettandfonline.com Specifically, this compound is a structural analogue of the pteridine (B1203161) portion of dihydrofolic acid. virginia.edulibretexts.org This structural mimicry allows it to fit into the active site of the DHFR enzyme. open.edu The 2,4-diaminopyrimidine (B92962) moiety of this compound is a key feature that facilitates this interaction. basicmedicalkey.com

Downstream Biochemical Consequences of DHFR Inhibition

The inhibition of DHFR by this compound sets off a cascade of biochemical events that are detrimental to the bacterial cell.

Disruption of Tetrahydrofolate Coenzyme Synthesis

The immediate and primary consequence of DHFR inhibition is the blockade of the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). patsnap.comtandfonline.comnih.gov THF is the biologically active form of folic acid and serves as a crucial coenzyme in a variety of metabolic one-carbon transfer reactions. researchgate.nettandfonline.com By preventing the synthesis of THF, this compound effectively depletes the intracellular pool of this essential coenzyme. basicmedicalkey.compatsnap.com This disruption of the folate cycle is the central event that leads to the downstream effects on bacterial metabolism and growth. basicmedicalkey.com

Impact on Purine (B94841) and Pyrimidine (B1678525) Biosynthesis

The depletion of tetrahydrofolate (THF) has a profound impact on the de novo synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. open.edudrugbank.compatsnap.comtandfonline.com THF derivatives are essential for the synthesis of thymidylate, a necessary component of DNA. researchgate.netnih.gov The inhibition of DHFR leads to a reduction in the availability of these THF cofactors, thereby disrupting the production of nucleotides required for DNA replication and RNA synthesis. researchgate.netpatsnap.comnih.gov Studies have shown that treatment with this compound leads to the inhibition of DNA, RNA, and protein synthesis. nih.gov In some bacteria, such as Bacillus subtilis, purine depletion has been identified as a major bottleneck caused by this compound treatment. nih.gov

Effects on Bacterial DNA Synthesis and Cell Proliferation

This compound's primary mechanism of action is the disruption of bacterial DNA synthesis, which subsequently inhibits cell proliferation. wikipedia.orgpatsnap.comnumberanalytics.com This is achieved through the specific inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid metabolic pathway. patsnap.comnumberanalytics.comfrontiersin.org

Bacterial cells synthesize their own folic acid, an essential component for the production of nucleotides, the building blocks of DNA. patsnap.com The enzyme DHFR is responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). wikipedia.orgnumberanalytics.com THF is a vital precursor in the synthesis of thymidine (B127349), a nucleotide required for DNA replication. wikipedia.orgnumberanalytics.com

This compound acts as a competitive inhibitor of bacterial DHFR, binding to the enzyme's active site with a significantly higher affinity than its natural substrate, DHF. patsnap.comnumberanalytics.com This binding is approximately sixty thousand times stronger for bacterial DHFR compared to human DHFR, which accounts for its selective toxicity against bacteria. wikipedia.org By blocking DHFR, this compound effectively halts the production of THF, leading to a depletion of the cellular pool of this essential co-factor. patsnap.comnumberanalytics.com The absence of THF prevents the synthesis of thymidylate, which in turn arrests DNA replication and, consequently, bacterial growth and cell division. patsnap.comnumberanalytics.com While this compound is considered bacteriostatic when used alone, its combination with sulfamethoxazole (B1682508), which inhibits an earlier step in the folate pathway, can be bactericidal. patsnap.comdrugbank.com

The inhibition of the folate pathway and the subsequent depletion of essential metabolites can also induce a state known as thymineless death. asm.orgpnas.org This phenomenon is characterized by the stalling of DNA replication forks, leading to DNA damage and ultimately cell death. pnas.orgnih.gov The bactericidal effect of this compound is more pronounced in rich media, where the primary trigger for cell death is accelerated thymine (B56734) depletion. pnas.orgnih.gov

Investigating Alternative or Ancillary Mechanisms of Action

While the primary mechanism of this compound is the inhibition of DHFR, research has explored other potential ways the drug and its derivatives exert their effects.

DNA-Binding Effects of this compound Analogs

Recent studies have focused on synthesizing this compound analogs with modified structures to investigate additional biological activities. A key modification has been the introduction of an amide bond in place of the methylene (B1212753) bridge found in the parent this compound molecule. mdpi.comnih.gov This alteration was designed to confer DNA-binding properties to the analogs. mdpi.com

Research has shown that while this compound itself does not bind to plasmid DNA, several of its analogs with an amide bond demonstrate significant DNA-binding capabilities. mdpi.comnih.gov For instance, certain analogs exhibited a higher binding affinity to pBR322 plasmid DNA compared to the known DNA-binding agent netropsin. nih.gov The introduction of the amide bond appears to be a crucial factor in this enhanced DNA interaction. nih.gov

Further investigations using various DNA types, including calf thymus and T4 coliphage DNA, have suggested that these analogs may bind within the minor groove of the DNA helix. ekb.egresearchgate.net Molecular docking studies have supported these findings, indicating that the modified structure allows for interactions with DNA. ekb.eg This dual activity of DHFR inhibition and DNA binding presents a promising avenue for developing more potent antimicrobial agents. mdpi.com

| Compound/Analog | Key Structural Modification | DNA Binding Activity | Reference |

| This compound (TMP) | Unmodified | Does not bind to plasmid DNA | mdpi.com |

| TMP Analogs (general) | Introduction of an amide bond | Increased affinity for human DHFR and DNA binding | mdpi.com |

| Analogs 1-6 | Amide bond in place of methylene linker | Compounds 2, 3, and 5 showed higher binding to pBR322 plasmid DNA than netropsin | nih.gov |

| Analogs with Amide Bond | Amide bond | Bind to DNA in AT-rich regions | ekb.eg |

Modulation of Cellular Metabolism Beyond Folate Pathway

The inhibition of the folate pathway by this compound has downstream effects on various cellular metabolic processes. The depletion of tetrahydrofolate, a key one-carbon donor, impacts the synthesis of purines, amino acids like methionine and glycine, and S-adenosylmethionine (SAM). researchgate.netnih.gov

Furthermore, research indicates that this compound-induced DNA replication stress can perturb cellular metabolism, leading to the production of reactive oxygen species (ROS) under aerobic conditions. pnas.orgnih.gov Under anaerobic conditions, this stress can result in the production of DNA-damaging byproducts of nitrate (B79036) respiration. pnas.orgnih.gov This suggests a link between the primary action on the folate pathway and broader metabolic disturbances that contribute to the drug's bactericidal effect. pnas.orgnih.gov

Metabolomic studies have also revealed that this compound can cause pH-dependent effects on amino acid profiles and increase the levels of the osmoprotectant trehalose, indicating a cellular stress response. plos.org These findings highlight that the impact of this compound extends beyond the direct inhibition of folate synthesis, influencing a network of interconnected metabolic pathways. researchgate.netplos.org

Bacterial Resistance to Trimethoprim

Emergence and Spread of Resistance

The emergence and dissemination of trimethoprim resistance are complex processes driven by various genetic and environmental factors.

Horizontal gene transfer (HGT) is a predominant mechanism facilitating the rapid spread of antibiotic resistance genes, including those conferring this compound resistance, among bacterial populations. bioguardlabs.commdpi.comnih.govfrontiersin.org This process involves the transfer of genetic material between bacteria through three main mechanisms:

Conjugation: Considered the most prevalent method for the dissemination of antibiotic resistance genes, conjugation involves direct cell-to-cell contact and the transfer of DNA, typically via plasmids. bioguardlabs.commdpi.comnih.govfrontiersin.org

Transduction: Involves bacteriophages (viruses that infect bacteria) transferring bacterial DNA from one bacterium to another. bioguardlabs.commdpi.comnih.govfrontiersin.org

Transformation: Refers to the uptake of naked extracellular DNA fragments by a recipient bacterium. mdpi.comnih.govfrontiersin.org

Mobile genetic elements (MGEs) such as plasmids, integrons, and transposons play a crucial role in mobilizing and disseminating this compound resistance genes. nih.govfrontiersin.orgmicrobiologyresearch.orgoup.comnih.govuit.nomdpi.com Specifically, dihydrofolate reductase (dfr) genes, which confer resistance to this compound by encoding resistant DHFR enzymes, are frequently found on these MGEs. frontiersin.orgoup.comnih.govuit.no Class 1 and 2 integrons are particularly associated with dfrA genes, often alongside sul genes (conferring sulfamethoxazole (B1682508) resistance), forming "clinical integrons" that contribute to multidrug resistance. frontiersin.orgoup.com The selective pressure exerted by the widespread use of this compound and its combination with sulfamethoxazole (cotrimoxazole) promotes the evolution of increasingly compact gene arrangements carried by these mobile genetic elements, facilitating their movement within and between bacterial genomes. frontiersin.orgnih.gov For instance, studies on uropathogenic Escherichia coli have identified dfrA14 or dfrA1 gene cassettes integrated into conserved sul2-strA-strB clusters on transferable plasmids, ensuring co-resistance. frontiersin.orgnih.gov

Global and regional surveillance systems are critical for monitoring the prevalence and trends of antimicrobial resistance (AMR), including resistance to this compound. The World Health Organization's (WHO) Global Antimicrobial Resistance and Use Surveillance System (GLASS) is a key initiative that collects and reports national data on AMR and antimicrobial use in humans. who.intwho.int

Data from surveillance efforts highlight the significant burden of bacterial AMR, particularly in urinary tract infections (UTIs), where Escherichia coli and Klebsiella pneumoniae are major pathogens. nih.govnih.gov In 2019, this compound/sulfamethoxazole-resistant Escherichia coli alone was attributed to 3,453 deaths globally. nih.gov

Regional surveillance data reveal varying patterns of this compound resistance. For example, a systematic review of antimicrobial resistance among uropathogens in the Asia-Pacific region (APAC) from 2008 to 2020 indicated a very high prevalence of resistance to this compound/sulfamethoxazole, ranging between 33% and 90%. nih.gov The highest prevalence rates were reported from countries such as Bangladesh, India, Sri Lanka, and Indonesia. nih.gov

The following table illustrates the point prevalence estimates of resistance to co-trimoxazole (B1683656) (this compound/sulfamethoxazole) in E. coli and K. pneumoniae in selected Asia-Pacific countries:

| Country | Surveillance Strategy | Co-trimoxazole Resistance (%) |

| Bangladesh | Laboratory-based | 58.0 nih.gov |

| Bhutan | Laboratory-based | 52.9 nih.gov |

| India | Laboratory-based | 64.2 - 73.9 nih.gov |

| Indonesia | Population-based | >50 nih.gov |

Overcoming Resistance: Research Strategies

To combat the escalating problem of this compound resistance, research efforts are focused on two primary strategies: identifying novel DHFR inhibitors and developing new this compound analogs.

Research is actively pursuing the discovery of new compounds that can effectively inhibit both wild-type bacterial DHFR and its this compound-resistant mutant variants. elifesciences.orgnih.govasm.orgresearchgate.netrsc.orgnih.gov This involves screening large compound databases and employing structure-based design approaches. elifesciences.orgnih.govresearchgate.net

One promising approach involves identifying inhibitors with novel chemical scaffolds. For instance, a compound designated CD15-3 was identified through an integrated computational and experimental approach. elifesciences.org CD15-3 demonstrated inhibition of wild-type E. coli DHFR and its this compound-resistant variants (P21L, A26T, and L28R) with comparable IC50 values (50–75 µM). elifesciences.org Notably, the emergence of resistance to CD15-3 was significantly delayed compared to this compound in in vitro evolution experiments, and whole-genome sequencing of resistant strains showed no mutations in the target folA locus. elifesciences.org

Another class of compounds under development is propargyl-linked antifolates (PLAs). These inhibitors are designed to be potent against a range of DHFR-containing bacteria, including wild-type and this compound-resistant strains of Methicillin-Resistant Staphylococcus aureus (MRSA). asm.orgresearchgate.netrsc.orgnih.gov Studies have shown that PLAs can retain potency against resistant strains, with some compounds exhibiting low mutational frequencies and maintaining effective MIC values. asm.org

Furthermore, ionized non-classical antifolates (INCAs) represent a novel class of DHFR inhibitors developed using a structure-based approach. nih.gov These compounds are engineered to broadly inhibit resistance-conferring DHFR isoforms, including those found in clinical Staphylococcus aureus isolates like DfrG and DfrK, which render this compound and iclaprim (B1674355) ineffective. nih.gov INCAs have demonstrated low nanomolar enzymatic activity and potent cellular activity with human selectivity against clinically relevant this compound-resistant MRSA isolates. nih.gov

Computational methods, such as density-functional calculations, molecular docking, and molecular dynamics simulations, are increasingly utilized to design lead compounds that target atypical plasmid-encoded DHFRs, such as R67 DHFR (Type II DHFR), which bears no structural resemblance to classical DHFRs and confers this compound resistance. mdpi.com

The development of new this compound analogs involves modifying the existing molecular structure to enhance its activity against resistant strains and improve its pharmacodynamic properties without compromising its affinity for bacterial DHFR. mdpi.comekb.eg

One innovative strategy explores the development of photoresponsive this compound analogs, where the antibacterial activity can be modulated by light. mdpi.com Researchers have reported red-shifted responsive azobenzene (B91143) photoswitches containing this compound as a core, demonstrating the potential for controlled antibacterial action. mdpi.com

This compound derivatives are also being developed to enhance the drug's ability to suppress DHFR and overcome bacterial resistance. ekb.eg These modifications aim to increase the probability of binding to target proteins and improve treatment efficacy. ekb.eg Examples include:

Halogenated this compound Derivatives: Iodinated this compound (TMP-I) has shown promise as an effective derivative, exhibiting resistance-overcoming properties and synergistic effects with sulfamethoxazole, similar to this compound. ekb.eg Its ease of synthesis from inexpensive starting materials makes it an attractive candidate for further development against MRSA infections. ekb.eg

C7-substituted Analogs: Research is also exploring C7-substituted analogs of this compound, aiming to identify compounds with enhanced affinity and selectivity for bacterial DHFR, thereby circumventing the impact of resistance mutations. ekb.eg

The goal of these analog development efforts is to create robust drugs that are less susceptible to the rapid emergence of resistance, ensuring continued therapeutic options for bacterial infections.

Pharmacodynamics of Trimethoprim

Pharmacodynamic Indices and Their Correlation with Efficacy

Key pharmacodynamic parameters have been identified to correlate with the therapeutic efficacy of antibiotics in both in vitro and in vivo animal infection models tandfonline.com. For trimethoprim, especially in combination with sulfamethoxazole (B1682508) (TMP/SMX), the relationship between drug exposure and bacterial killing can exhibit characteristics of both time-dependent and concentration-dependent activity, depending on the pathogen and specific conditions asm.orgumich.edu.

The free area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is a pharmacodynamic index that combines both the duration and extent of drug exposure researchgate.net. It is considered a predictive pharmacokinetic/pharmacodynamic (PK/PD) index for potentiated sulfonamides like TMP/SMX researchgate.net.

Studies have shown that for Escherichia coli, fAUC/MIC ratios of 40.7, 59.5, and 86.3 were required for stasis, 1-log₁₀, and 2-log₁₀ CFU reductions, respectively, when treated with TMP/SMX nih.govresearchgate.net. In contrast, for Stenotrophomonas maltophilia, no quantifiable fAUC/MIC thresholds for stasis or CFU reductions were observed, indicating a lack of consistent activity against this pathogen even at varying MICs nih.govresearchgate.netresearchgate.net.

For this compound as a component of TMP/SMX, stasis against Stenotrophomonas maltophilia in an in vitro chemostat model was achieved at an fAUC/MIC of 67.4 researchgate.netnih.govoup.com. However, clinically meaningful exposures required to achieve 1-log₁₀ CFU reductions were not quantifiable against this pathogen researchgate.netnih.gov.

In a neutropenic murine thigh infection model using TMP/SMX against Staphylococcus aureus, the free AUC/MIC of sulfamethoxazole (SMX) was found to be a better predictor of in vivo antimicrobial activity than Cmax/MIC, with an R² value of 0.69 nih.gov. For this compound, the 24-hour fAUC was 11.3 μg·h/ml (range 7.2–15.2), and the fAUC/MIC ratio for E. coli was 23 (range 16.4–29.2) researchgate.net.

Table 1: fAUC/MIC Ratios for TMP/SMX Against E. coli and S. maltophilia

| Endpoint | E. coli (fAUC/MIC) nih.govresearchgate.net | S. maltophilia (fAUC/MIC) researchgate.netnih.govoup.com |

| Stasis | 40.7 | 67.4 |

| 1-log₁₀ CFU Reduction | 59.5 | Not Quantifiable |

| 2-log₁₀ CFU Reduction | 86.3 | Not Quantifiable |

The free maximum concentration to minimum inhibitory concentration ratio (fCmax/MIC) is another pharmacodynamic index used to predict antimicrobial efficacy redemc.net. For TMP/SMX, fCmax/MIC has been identified as an equivalent pharmacodynamic driver to fAUC/MIC in some studies researchgate.netnih.govoup.com. In an in vitro chemostat model, both fAUC/MIC and fCmax/MIC were identified as pharmacodynamic drivers for TMP/SMX against Stenotrophomonas maltophilia, with stasis achieved at an fAUC/MIC of 67.4 and an fCmax/MIC that correlated similarly researchgate.netnih.govoup.com.

In a study examining TMP/SMX against glycopeptide-intermediate Staphylococcus aureus (GISA), at simulated peak serum concentrations (Cmax), TMP/SMX was bactericidal against two of three strains, suggesting a concentration-dependent antibacterial activity umich.edu. High drug concentration:MIC ratios (9.8–39.2 x MIC) resulted in complete eradication of the organism in two of three strains and a greater than 2-log CFU/ml reduction in the third umich.edu.

The time that the free drug concentration remains above the minimum inhibitory concentration (%T > MIC) is a pharmacodynamic parameter often correlated with the efficacy of time-dependent antibiotics mdpi.comtandfonline.com. While TMP/SMX can exhibit concentration-dependent killing, some data suggest that for antibiotics with a time-dependent action, such as TMP/SMX, improvements in clinical outcomes plateau when the time period in which the concentration exceeds the MIC₉₀ is more than 60% asm.org.

However, in a study using a neutropenic murine thigh infection model for TMP/SMX against Staphylococcus aureus, TMP/SMX did not show antimicrobial activity when the free %T > MIC was less than 100% nih.gov. This suggests that for optimal activity, a high percentage of time above MIC might be necessary for TMP/SMX against certain pathogens in vivo nih.gov.

In Vitro Pharmacodynamic Models

In vitro pharmacodynamic models are valuable tools for simulating in vivo human pharmacokinetic profiles and assessing the efficacy of antibiotics, including the potential for drug resistance development plos.org. These models allow for controlled study of the drug-pathogen interaction.

Chemostat models are a type of in vitro pharmacodynamic model used to study bacterial growth and kill curves under controlled conditions, simulating drug concentrations over time nih.govresearchgate.netoup.complos.org.

In studies using an in vitro chemostat model, TMP/SMX demonstrated significantly greater killing for Escherichia coli than for Stenotrophomonas maltophilia at various MICs nih.govresearchgate.netresearchgate.net. For E. coli, mean changes in 24-hour CFU ranged from -4.49 to +1.83 log₁₀ CFU depending on the MIC nih.govresearchgate.net. However, against S. maltophilia, TMP/SMX showed no stasis or CFU reductions regardless of the MIC, and no pharmacodynamic thresholds were quantifiable nih.govresearchgate.netresearchgate.net. This suggests limited activity of TMP/SMX monotherapy against susceptible S. maltophilia even at higher doses researchgate.netnih.govoup.com.

Chemostat models have also been used to investigate the efficacy of TMP/SMX in combination with other antibiotics, such as rifampicin, against methicillin-resistant Staphylococcus aureus (MRSA) plos.org. These models can demonstrate the usefulness of combination therapy, particularly against resistant strains, where regrowth observed with monotherapy might be inhibited by the combination plos.org.

In Vivo Pharmacodynamic Models

In vivo pharmacodynamic models, often utilizing animal infection models, are crucial for evaluating the efficacy of antibiotics in a living system, providing insights that complement in vitro findings.

A neutropenic murine thigh infection model has been used to examine the pharmacokinetics/pharmacodynamics of TMP/SMX against Staphylococcus aureus researchgate.netnih.gov. In this model, the antimicrobial efficacy was calculated as the change in bacterial density after 24 hours of treatment nih.gov. The free AUC/MIC and free %T > MIC of sulfamethoxazole were found to correlate better with in vivo antimicrobial activity than Cmax/MIC nih.gov. Specifically, the free AUC/MIC had an R² of 0.69, and free %T > MIC had an R² of 0.71, compared to Cmax/MIC with an R² of 0.53 nih.gov. The study also indicated that distributed doses of TMP/SMX showed higher antimicrobial activity than a single dosage nih.gov. However, antimicrobial activity was not observed when the free %T > MIC was below 100% nih.gov.

For this compound, typical values for apparent volume of distribution, clearance, and terminal half-life were 1.99 L/kg, 0.33 L/h·kg, and 4.2 hours, respectively, in a non-linear mixed effects model fitted to experimental data researchgate.net. The 24-hour fAUC for this compound was 11.3 μg·h/ml researchgate.net.

Table 2: Correlation of PK/PD Indices with in vivo Antimicrobial Activity of TMP/SMX Against S. aureus (Murine Thigh Infection Model) nih.gov

| PK/PD Index | R² Value |

| fAUC/MIC | 0.69 |

| fCmax/MIC | 0.53 |

| %T > MIC | 0.71 |

Neutropenic Murine Thigh Infection Models

Neutropenic murine thigh infection models are frequently employed to elucidate the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents like this compound, often in combination with sulfamethoxazole (TMP/SMX). These models help define the exposure-response relationship and identify the PK/PD index that best correlates with in vivo antimicrobial efficacy.

A study published in 2020 investigated the PK/PD of TMP/SMX against Staphylococcus aureus using a neutropenic murine thigh infection model. Five S. aureus isolates with TMP/SMX minimum inhibitory concentrations (MICs) ranging from 0.032 to 64 μg/mL were tested. The study found that for sulfamethoxazole, the free area under the blood concentration-time curve to MIC ratio (free AUC/MIC) and the free percentage of time that the concentration remains above the MIC (free %T > MIC) were better correlated with the in vivo antimicrobial activity than the peak concentration to MIC ratio (Cmax/MIC). Specifically, the free AUC/MIC exhibited an R² value of 0.69, while the free %T > MIC showed an R² value of 0.71, both indicating a stronger correlation compared to the free Cmax/MIC with an R² of 0.53. The study also observed that distributed doses of TMP/SMX (2-3 times per day) demonstrated higher antimicrobial activity than a single daily dosage. Furthermore, TMP/SMX did not exhibit antimicrobial activity when the free %T > MIC was below 100%.

Another study, focusing on iclaprim (B1674355) (a pyrimidine (B1678525) structurally related to this compound), also utilized the neutropenic murine thigh infection model to define its PK/PD index. For Staphylococcus aureus ATCC 29213, the 24-hour AUC/MIC index was most closely linked to efficacy, with an R² of 0.65. For Staphylococcus pneumoniae ATCC 10813, both the 24-hour AUC/MIC and the percentage of time that drug concentrations remained above the MIC (%T>MIC) were strongly associated with the effect, both yielding an R² of 0.86.

The following table summarizes key PK/PD correlation findings from studies utilizing neutropenic murine thigh infection models:

| PK/PD Parameter | Pathogen | R² Value (Correlation with Efficacy) | Source |

| Free AUC/MIC (SMX) | Staphylococcus aureus | 0.69 | |

| Free %T > MIC (SMX) | Staphylococcus aureus | 0.71 | |

| Free Cmax/MIC (SMX) | Staphylococcus aureus | 0.53 | |

| 24-h AUC/MIC (Iclaprim) | Staphylococcus aureus ATCC 29213 | 0.65 | |

| 24-h AUC/MIC (Iclaprim) | Staphylococcus pneumoniae ATCC 10813 | 0.86 | |

| %T > MIC (Iclaprim) | Staphylococcus pneumoniae ATCC 10813 | 0.86 |

Challenges in Translational Pharmacodynamic Studies

Translational pharmacodynamic studies, particularly those involving animal models for dihydrofolate reductase inhibitors like this compound, face specific challenges. A notable limitation arises from the significant difference in plasma thymidine (B127349) concentrations between rodents and humans. Rodents possess considerably higher levels of thymidine in their plasma compared to humans.

This disparity can impact the translatability of in vivo animal infection models, as high exogenous thymidine levels can potentially bypass or reduce the inhibitory effect of DHFR inhibitors on bacterial DNA synthesis, thereby influencing the observed antimicrobial efficacy in these models. Consequently, data derived from such animal models for this compound and similar antifolate agents may require careful interpretation and further consideration when extrapolating findings to human clinical settings. This highlights the ongoing need for additional research to fully define the pharmacodynamic targets and ensure optimal dosing strategies for these pathogens.

Molecular Interactions and Structure Activity Relationships of Trimethoprim

Structure-Activity Relationship (SAR) Studies

Trimethoprim's core structure, 2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine (B1678525), is fundamental to its inhibitory activity. mdpi.comnih.govmdpi.com The 2,4-diaminopyrimidine (B92962) moiety is crucial for forming hydrogen bonds with key residues in the DHFR active site. ekb.egbasicmedicalkey.com For instance, in bacterial DHFR, this moiety interacts with residues such as Asp27, Ile5, and Phe92. ekb.eg In human DHFR, important residues for ligand binding include Ile-7, Glu-30, Phe-31, Phe-34, Leu-67, Arg-70, and Val-115. mdpi.com

The trimethoxybenzyl group also plays a significant role, contributing to the selective binding of this compound to various DHFR enzymes. basicmedicalkey.com The main moieties involved in the interaction between TMP and the receptor are the methoxy (B1213986) groups, which act as hydrogen bond acceptors, and the amine and peptide groups, which serve as hydrogen bond donors. mdpi.com Additionally, the aromatic rings of this compound are often involved in π-π stacking interactions within the enzyme's active site. ekb.egmdpi.com

Structural modifications to the this compound scaffold can significantly impact its potency and selectivity. ekb.eg The introduction of an amide bond into this compound analogs, for example, has been shown to increase their affinity for human DHFR compared to the unmodified compound. mdpi.comnih.govmdpi.com This modification can also lead to stronger inhibitory properties against human DHFR. mdpi.com

Replacing the 4-methoxy group with benzyloxy or phenylethanone groups can improve interactions within the DHFR binding site, thereby increasing activity. ekb.eg However, the effect of increasing the size of the aliphatic chain within TMP analogs is not always straightforward and requires further investigation. mdpi.comnih.gov

For bacterial DHFR, 2,4-diamino-5-(3',4',5'-trisubstituted benzyl)pyrimidines, particularly 3',5'-dialkoxy-4'-trisubstituted analogs, have demonstrated high antibacterial activity and selectivity. sci-hub.se While some 3',5'-dialkyl derivatives show less selectivity than this compound, they can still be at least 100-fold less active against mammalian DHFR than against microbial enzymes. sci-hub.se The selectivity for bacterial DHFRs can be dependent on the nature of the 4'-substituent, with amino analogs showing high selectivity. sci-hub.se Propargyl-linked inhibitors, for instance, have shown significantly increased potency, with some compounds exhibiting 3500-fold greater potency than this compound against human DHFR. mdpi.com

Modifying the pyrimidine ring, such as replacing it with a benzene (B151609) ring, can slightly reduce affinity but derivatives may still interact with key residues like Glu-30 and Phe-34. mdpi.comnih.gov Inserting an amide bond in place of the methylene (B1212753) bridge can also allow for binding to the minor groove of DNA, indicating a dual activity. mdpi.comnih.gov

Rational drug design approaches are employed to enhance the biological activity and safety profile of this compound derivatives. ekb.eg this compound serves as a valuable model compound for the development of new DHFR inhibitors. mdpi.comnih.gov Strategies include incorporating structural elements like amide bonds, which are typical of DNA-binding ligands such as netropsin, into TMP analogs. mdpi.comnih.gov This can lead to compounds with dual activity, acting as both DHFR inhibitors and DNA-binding agents. mdpi.comnih.gov

The design process often involves optimizing hydrophobic and hydrophilic interactions within the DHFR active site. mdpi.com For example, molecular models of E. coli DHFR have been used to design analogs incorporating 3'-carboxyalkoxy moieties to generate ionic interactions with positively charged active-site residues like Arg-57, leading to exceptionally high affinities. sci-hub.se The ultimate goal of rational design is to develop compounds that can broadly inhibit both wild-type and resistant DHFR isoforms, addressing the challenge of antibiotic resistance. nih.gov

Computational Modeling and Simulation

Computational methods, including molecular docking and molecular dynamics simulations, are indispensable tools for elucidating the molecular interactions of this compound and its analogs with DHFR. mdpi.comnih.gov

Molecular docking studies are used to explore the potential binding modes of ligands within the DHFR active site and to confirm their affinity for the enzyme. nih.govekb.egmdpi.com These studies provide insights into the binding energies and specific interactions formed between this compound or its analogs and DHFR. mdpi.comnih.govmdpi.com

For instance, molecular docking results show that the introduction of an amide bond into TMP analogs generally increases their affinity for human DHFR compared to unmodified TMP. mdpi.comnih.govmdpi.comnih.gov Methotrexate (B535133) (MTX), a potent DHFR inhibitor, typically exhibits a lower binding energy (e.g., -9.5 kcal/mol) compared to this compound and its analogs, reflecting its high inhibitory activity. mdpi.comnih.govmdpi.com

Key amino acid residues frequently observed to interact with this compound and its derivatives in DHFR include Glu-30, Phe-34, Ile-7, Ala-9, Ser-59, Thr-56, Tyr-121, Asp-145, Thr-146, Arg-70, and Val-115. mdpi.comnih.govekb.egmdpi.commdpi.comnih.gov These interactions often involve hydrogen bonds and π-π stacking interactions. mdpi.comnih.govekb.egmdpi.comnih.gov For example, compound 2, a TMP analog with an amide bond, showed a binding energy of -8.3 kcal/mol and formed five hydrogen bonds with Ala-9, Thr-56, Tyr-121, Asp-145, and Thr-146. nih.gov Molecular docking studies have also revealed that increasing the number of methylene groups in the chain linking two aromatic rings in TMP analogs can cause an inversion in the binding mode. nih.gov

Table 1: Binding Energies of Selected DHFR Inhibitors and Analogs

| Compound | Binding Energy (kcal/mol) | Key Interactions (Example) | Source |

| Methotrexate (MTX) | -9.5 | Ile-7, Glu-30, Gln-35, Asn-64, Arg-70, Val-115 (H-bonds); Phe-34 (π-π) | mdpi.com |

| This compound (TMP) | Higher than analogs (e.g., -7.0 for bacterial DHFR) | 2,4-diaminopyrimidine with Asp27, Ile5, Phe92; trimethoxybenzyl group | nih.govekb.egscispace.com |

| TMP Analog 2 (amide bond) | -8.3 | Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146 (H-bonds) | nih.gov |

| TMP Analog IV (benzene ring) | -8.0 | Ser-59, Tyr-121, Thr-146, Glu-30 (H-bonds); Phe-34 (π-π) | nih.gov |

| TMP Analog V (pyridine ring) | -8.0 | Ser-59, Tyr-121, Thr-146, Ala-9 (H-bonds); Phe-34 (π-π) | nih.gov |

| TMP Analog JW2 | -7.7 | Gly-117 (H-bond) | mdpi.com |

| TMP Analog JW8 | -7.8 | Asn-64, Arg-70 (H-bond) | mdpi.com |

Molecular dynamics (MD) simulations are employed to provide a dynamic view of protein-ligand interactions, revealing structural changes, binding stability, and conformational dynamics over time. mdpi.comoup.comrsc.orgmorressier.comresearchgate.netresearchgate.net These simulations analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and Radius of Gyration (Rg). mdpi.comresearchgate.net

MD simulations have shown that DHFR inhibitors can stabilize the enzyme, with some analogs leading to lower RMSD values compared to the apo-protein, indicating a stabilizing effect. mdpi.commdpi.com For instance, a derivative (compound 13) was found to have a significant impact on protein stabilization, with RMSD oscillating around 1.1 Å over a 20 ns simulation. mdpi.com

The binding of drugs like this compound and methotrexate induces conformational changes in DHFR, particularly affecting flexible regions such as the Met20 loop. rsc.orgnih.gov These changes can decouple global motion and perturb fast motions at distal regions of DHFR, establishing a dynamic link between the substrate binding site and catalytic residues. nih.gov MD simulations are also crucial for understanding how mutations in DHFR confer resistance to this compound by inducing distinct structural changes, which can be exploited for rational drug design. oup.comrsc.org For example, the L28R mutation in E. coli DHFR, which confers this compound resistance, leads to increased substrate affinity due to newly formed hydrogen bonds with the aminobenzoyl glutamate (B1630785) tail of DHF. rsc.org

MD studies can further elucidate the role of water molecules at the binding interface, showing that negative entropy associated with this compound binding in wild-type DHFR can be due to water organization. rsc.org Simulations have also been used to study the dynamics of atypical DHFRs, such as the R67 DHFR, which confers resistance to this compound and is structurally unrelated to canonical DHFRs. tennessee.edunih.gov

Table 2: Molecular Dynamics Simulation Parameters for this compound and Analogs

| Parameter | Observation for this compound/Analogs | Significance | Source |

| RMSD | Lowered compared to apo-protein; oscillation around 1.1 Å for stabilizing analogs | Indicates protein stabilization upon ligand binding | mdpi.commdpi.com |

| RMSF | Increased in binding site residues (e.g., tubulin-TMP complex) | Suggests increased flexibility in binding region | researchgate.net |

| Rg | Increased within acceptable limits (e.g., tubulin-TMP complex) | Implies protein unfolding to accommodate ligand binding | researchgate.net |

| Conformational Changes | Decoupling of global motion; perturbation of fast motions; Met20 loop dynamics | Reveals dynamic effects of drug binding and allosteric modulation | rsc.orgnih.gov |

| Hydrogen Bonds | Formation of new H-bonds (e.g., L28R mutant with DHF); stability over simulation | Crucial for binding affinity and understanding resistance mechanisms | rsc.orgresearchgate.net |

Free Energy Perturbation and MM-PBSA Calculations

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are computational methods used to estimate the binding free energy of ligands to proteins. These methods are based on classical molecular dynamics (MD) simulations and aim to provide a robust and accurate evaluation of free energy changes in biomolecular systems nih.govspringernature.com.

FEP involves transforming disappearing atoms into dummy atoms using a single-topology approach, with electrostatic and van der Waals interactions transformed simultaneously via soft-core potentials acs.org. MM-PBSA, and its variant MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), approximate binding free energies by integrating molecular mechanics and solvation effects, thereby enabling precise evaluation of ligand binding affinity nih.govresearchgate.net. These approaches are computationally more expedient than traditional statistical perturbation calculations and have shown versatility in various ligand-protein interactions nih.gov.

While both FEP and MM-PBSA are valuable, the accuracy and reproducibility of results can vary. For instance, MM-PBSA calculations for the same molecular system can show variations exceeding 10 kcal/mol in smaller molecule-protein complexes, and up to 43 kcal/mol for larger or more flexible ligands nih.gov. Similarly, FEP+ calculations have shown variations up to 3.9 kcal/mol from independent simulations, indicating the importance of ensemble averaging for reliable results nih.gov.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods that examine the connection between a molecule's three-dimensional structure and its biological activity scribd.commdpi.com. These analyses establish mathematical relationships between biological action and various structural descriptors, helping to understand how changes in molecular structure affect biological activity scribd.commdpi.com.

For this compound and its analogues, 3D-QSAR studies have been conducted to understand the structural features influencing their inhibitory potency against enzymes like Escherichia coli dihydrofolate reductase (DHFR) nih.gov. Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed in 3D-QSAR to construct predictive models nih.govmdpi.com. These methods model the influence of molecular shape on steric (Lennard-Jones) and electrostatic (Coulomb) effects involved in non-covalent ligand-receptor interactions mdpi.com.

Analysis of contour maps generated from CoMFA and CoMSIA can reveal specific structural modifications that enhance potency. For instance, studies on 2,4-diamino-5-(substituted-benzyl)pyrimidine derivatives (this compound analogues) have shown that substituting electronegative groups at the first and second positions, along with an electropositive group at the third position of the R2 substituent, significantly increases the derivatives' potency nih.gov. This provides valuable insights for designing new this compound analogues with improved affinity nih.gov.

Interactions with Biological Macromolecules (Excluding Target Enzyme)

Beyond its primary target enzyme, dihydrofolate reductase, this compound also interacts with other biological macromolecules, notably human serum albumin (HSA). These interactions are crucial for understanding the drug's transport and distribution within the body.

Interaction with Human Serum Albumin (HSA)

The interaction between this compound (TMP) and human serum albumin (HSA) has been extensively studied using various spectroscopic and molecular modeling techniques researchgate.nettandfonline.comtandfonline.comnih.gov. HSA is the most abundant protein in human blood plasma and plays a vital role in transporting a wide array of endogenous and exogenous compounds due to its numerous binding sites and conformational flexibility tandfonline.comrsc.org.

Experimental results consistently show that this compound quenches the intrinsic fluorescence of HSA, indicating an interaction between the two molecules researchgate.nettandfonline.comtandfonline.comnih.gov. This quenching typically occurs via a static quenching mechanism, implying the formation of a stable ground-state complex between TMP and HSA rather than dynamic collision researchgate.nettandfonline.comnih.govsci-hub.seerpublications.com. The stability of this complex tends to decrease with increasing temperature sci-hub.se.

HSA possesses primary drug-binding regions, often referred to as Sudlow's site I and site II, located in the hydrophobic cavities of subdomains II-A and III-A, respectively rsc.org. Studies have identified that this compound primarily binds to a single site within subdomain IIA of HSA researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net. Displacement experiments have further verified this specific binding location researchgate.nettandfonline.com. Molecular docking studies corroborate these findings, revealing that TMP effectively binds to the subdomain IIA (site I) of HSA researchgate.net.

The interaction between this compound and HSA is a spontaneous process, characterized by a negative change in Gibbs free energy (ΔG) tandfonline.com. Thermodynamic parameters derived from interaction studies provide insights into the nature of the binding forces. For the TMP-HSA interaction, negative values for both enthalpy change (ΔH) and entropy change (ΔS) typically indicate that hydrogen bonds and van der Waals forces play a major role in stabilizing the complex researchgate.nettandfonline.comtandfonline.comitmedicalteam.pl. Some studies also report hydrophobic interactions contributing to the complex formation tandfonline.comresearchgate.net.

Specific interactions identified through molecular modeling include hydrogen bonds formed between N3 and N4 atoms of TMP and amino acid residues such as Cys 245 and Gly 248 of HSA researchgate.nettandfonline.comtandfonline.com. Hydrophobic interactions involve various carbon atoms of TMP (e.g., C1, C4, C14) with HSA residues like Cys 200 and His 242 researchgate.nettandfonline.comtandfonline.com. Other forces involving oxygen and carbon atoms of TMP with residues like Gln196 and Arg 257 have also been observed researchgate.nettandfonline.comtandfonline.com.

The distance between the this compound (acceptor) and HSA (donor) has been estimated to be approximately 1.67 nm based on Förster's non-radiative energy transfer theory, which is within the range for energy transfer to occur researchgate.nettandfonline.comtandfonline.comnih.gov.

The binding of this compound to HSA induces conformational changes in the protein researchgate.nettandfonline.comtandfonline.comnih.goverpublications.comresearchgate.net. Synchronous fluorescence spectra indicate that TMP can alter the conformation of HSA, leading to an increased polarity around the tryptophan (Trp) residues researchgate.nettandfonline.comtandfonline.com. Tryptophan 214, located in subdomain IIA, is a key fluorescent residue whose microenvironment is affected itmedicalteam.pl.

Further evidence from Fourier-transform infrared (FT-IR) spectroscopy shows a reduction in the α-helix content of HSA upon TMP binding. For instance, the α-helix content was observed to decrease from 51.4% to 46.7%, while the random coil content increased by approximately 5.2% researchgate.nettandfonline.comtandfonline.com. This suggests that the secondary structure of HSA becomes looser or undergoes a partial unfolding as a consequence of TMP binding tandfonline.complos.org. Circular dichroism (CD) spectroscopy also supports that TMP changes the secondary structures of HSA nih.gov. Molecular dynamics simulations further confirm these structural modifications in the second and third structures of HSA upon TMP binding researchgate.net.

DNA-Binding Capacity of this compound Analogs

While this compound itself does not typically bind to plasmid DNA or displace ethidium (B1194527) bromide from DNA complexes wikipedia.org, its analogs, particularly those with structural modifications, demonstrate significant DNA-binding capacity. The ethidium displacement test has been widely used to confirm this property in various this compound derivatives wikipedia.orgwikipedia.orgfishersci.finih.govnih.govmims.com. Some this compound analogs have exhibited higher binding affinity to pBR322 plasmid DNA compared to netropsin, a known DNA-binding agent nih.gov.

The association constants for this compound analogs have been determined across different DNA types, including calf thymus DNA, T4 coliphage DNA, poly (dA-dT)2, and poly (dG-dC)2 wikipedia.orgfishersci.finih.govnih.govmims.com. These studies provide quantitative insights into the strength and nature of the drug-DNA interactions. For example, compounds 1–6 showed association constants in the range of 2.4–5.9 × 10^5 M^-1 for calf thymus DNA, indicating moderate interactions nih.gov.

Minor Groove Binding

A notable aspect of the DNA-binding capacity of this compound analogs is their ability to bind within the minor groove of DNA. This has been validated through various tests, particularly with T4 coliphage DNA, where the major groove is sterically hindered by α-glycosylation of 5-(hydroxymethyl)cytidine residues, thereby confirming minor-groove selectivity for compounds exhibiting high binding constants fishersci.finih.govnih.gov.

The incorporation of an amide bond into the structure of TMP analogs is a key modification that facilitates minor groove binding, drawing a parallel to the structural features of netropsin, a classic minor groove binding agent wikipedia.orgfishersci.fi. Netropsin forms non-intercalating bonds with DNA, and its amide NH groups are known to form hydrogen bonds with the C-2 position of thymine (B56734) and the N-3 position of adenine (B156593) in the DNA duplex fishersci.fi. This minor groove binding by this compound analogs and their metal complexes can interfere with essential cellular processes such as transcription and replication wikipedia.org.

Table 1: Representative DNA-Binding Affinities of this compound Analogs

| Compound Class/Type | DNA Type | Association Constant (Kapp, M⁻¹) | Binding Mechanism | Reference |

| TMP Analogs (1-6) | Calf Thymus DNA | 2.4 – 5.9 × 10⁵ | Moderate interaction | nih.gov |

| TMP Analogs (1-18) | T4 Coliphage DNA | 0.7 – 6.4 × 10⁵ | Minor Groove Binding | nih.gov |

| TMP Analogs (13-14) | pBR322 Plasmid | 43.85% - 49.89% fluorescence decrease (relative to control) | DNA Binding | nih.gov |

| TMP Analogs (17-18) | pBR322 Plasmid | 41.68% - 42.99% fluorescence decrease (relative to control) | DNA Binding | nih.gov |

| TMP-Metal Complexes | DNA (general) | Not specified | Minor Groove Binding, blocking transcription/replication | wikipedia.org |

Table 2: DHFR Binding Energies of this compound and Select Analogs (Molecular Docking)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (hDHFR) | Reference |

| This compound (TMP) | -7.5 (for unmodified TMP) | Glu-30, Phe-34 (general) | wikipedia.orgfishersci.finih.gov |

| TMP Analogs (14, 16) | -8.2 (higher affinity than unmodified TMP) | Glu-30, Tyr-121, Asp-145, Thr-146, Ala-9 | wikipedia.orgnih.gov |

| Benzamide (B126) TMP Derivative IV | -8.0 | Ser-59, Tyr-121, Thr-146, Glu-30, Phe-34 | wikipedia.org |

| Benzamide TMP Derivative V | -8.0 | Ser-59, Tyr-121, Thr-146, Ala-9, Phe-34 | wikipedia.org |

| N-(2-aminopyrimidin-5-yl)-2-(3,4,5-trimethoxyphenyl) acetamide | -8.3 (lowest binding energy among tested analogs) | Tyr-121, Asp-145, Thr-146, Ala-9 | wikipedia.org |

Toxicology and Metabolic Disposition Mechanism Focused

Mechanisms of Adverse Reactions Related to Reactive Metabolites

Trimethoprim's bioactivation to reactive metabolites is considered a potential contributing factor to idiosyncratic adverse drug reactions (IADRs) acs.orgnih.govannualreviews.org. These reactive metabolites can covalently bind to proteins, a process hypothesized to initiate immune responses or direct cellular toxicity nih.gov.

One significant mechanism of this compound bioactivation involves its oxidation to a reactive pyrimidine (B1678525) iminoquinone methide intermediate acs.orgku.eduoup.comnih.govscholaris.caacs.org. This intermediate has a protonated molecular ion of m/z 289 and is highly electrophilic nih.govscholaris.ca. The formation of this iminoquinone methide can occur through direct oxidation of this compound or via sequential secondary oxidation of primary, demethylated this compound metabolites ku.edunih.gov.